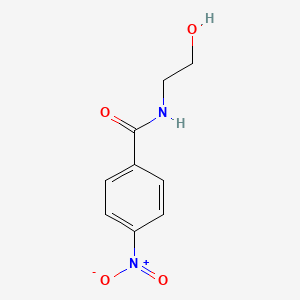

n-(2-Hydroxyethyl)-4-nitrobenzamide

Description

Contextual Significance within Contemporary Organic Chemistry and Amide Derivatives

Amide derivatives are fundamental pillars of organic chemistry and are integral to a vast array of natural and synthetic compounds, including proteins and pharmaceuticals. benthamdirect.comkb.dk The amide bond's stability and its capacity to participate in hydrogen bonding are crucial for defining the structure and function of molecules. kb.dk The synthesis of amides is a cornerstone of organic synthesis, with continuous development of more efficient and sustainable methods. researchgate.netnumberanalytics.comnih.gov Modern techniques are moving beyond traditional coupling reagents to include catalytic approaches, such as transition metal catalysis and organocatalysis, as well as innovative methods like visible-light-mediated synthesis and mechanochemistry. numberanalytics.comnih.govmdpi.com These advancements aim to create amide bonds under milder conditions with greater efficiency and selectivity, reflecting a broader trend in organic chemistry towards greener and more sustainable practices. benthamdirect.comnumberanalytics.com

Overview of the Nitrobenzamide Moiety as a Core Scaffold in Chemical Biology and Synthesis

The nitrobenzamide moiety is a "privileged scaffold" in chemical biology and drug discovery, meaning it is a structural framework that can bind to multiple biological targets with high affinity. hebmu.edu.cn The presence of the nitro group, a strong electron-withdrawing group, is key to the bioactivity of many nitroaromatic compounds. mdpi.com This functional group can undergo metabolic reduction in biological systems, leading to reactive intermediates that can exert therapeutic effects. mdpi.com

A significant area of research for nitrobenzamide scaffolds is in the development of new drugs for tuberculosis. nih.gov For instance, dinitrobenzamide derivatives have been identified as covalent inhibitors of the essential mycobacterial enzyme DprE1. nih.gov The nitro group is crucial for the mechanism of action, which involves the formation of a covalent bond with a cysteine residue in the enzyme's active site, leading to its permanent inhibition. nih.gov The modular nature of the nitrobenzamide scaffold, which can be broadly divided into the nitroaromatic core, a linker, and a terminal group, allows for systematic structural modifications to optimize activity and pharmacokinetic properties. nih.gov

Emerging Research Trajectories for Hydroxyethyl-Substituted Benzamides

The incorporation of a hydroxyethyl (B10761427) group onto a benzamide (B126) scaffold can significantly influence a molecule's properties and biological activity. This substituent can enhance aqueous solubility, a critical factor for drug development, and provide an additional site for hydrogen bonding, which can be crucial for target recognition and binding. cymitquimica.com

Furthermore, the hydroxyethyl group is a key component in the development of conjugates with polymers like hydroxyethyl starch (HES). nih.gov These conjugates are being explored for various pharmaceutical applications, leveraging the biocompatibility and high aqueous solubility of HES. nih.gov The synthesis of such conjugates often involves the functionalization of the hydroxyethyl group to enable covalent attachment to the polymer backbone. nih.gov These research directions highlight the versatility of the hydroxyethyl-substituted benzamide scaffold in the design of new bioactive molecules and advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c12-6-5-10-9(13)7-1-3-8(4-2-7)11(14)15/h1-4,12H,5-6H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVWGRARUBXOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60985046 | |

| Record name | N-(2-Hydroxyethyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6640-65-9 | |

| Record name | NSC49010 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Hydroxyethyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Elaborate Chemical Transformations

Direct Amidation Strategies for N-(2-Hydroxyethyl)-4-nitrobenzamide Synthesis

The primary route to this compound involves the formation of an amide bond between an amine and a carboxylic acid derivative. This can be achieved through several robust methods.

A prevalent and efficient method for synthesizing this compound is the acylation of 2-amino-1-ethanol (ethanolamine) with 4-nitrobenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is typically performed in a suitable solvent like dichloromethane. mdpi.com An organic base, such as triethylamine (B128534) or pyridine (B92270), is added to the reaction mixture to act as a scavenger for the hydrochloric acid that is generated as a byproduct, driving the reaction to completion. mdpi.com The reaction is generally rapid, often concluding within 30 minutes. mdpi.com The inherent nucleophilicity of the primary amine in ethanolamine (B43304) allows it to selectively attack the acyl chloride, leaving the hydroxyl group intact under these conditions.

Table 1: Optimized Conditions for Acylation of Ethanolamine

| Reactant 1 | Reactant 2 | Solvent | Base | Typical Conditions |

|---|---|---|---|---|

| 2-Amino-1-ethanol | 4-Nitrobenzoyl chloride | Dichloromethane | Triethylamine | Stirring at room temperature |

In recent years, mechanochemistry has emerged as an environmentally friendly alternative to traditional solvent-based synthesis. mdpi.com This technique involves grinding solid reactants together, sometimes with a catalytic liquid or solid additive, to initiate a chemical reaction. nih.gov The synthesis of amides from amines and acyl chlorides has been successfully achieved using shaker-type ball mills. mdpi.comresearchgate.net This solvent-free approach offers significant advantages, including reduced reaction times, lower environmental impact, and often higher yields. mdpi.comnih.gov By grinding 2-amino-1-ethanol with 4-nitrobenzoyl chloride, this compound can be synthesized efficiently, aligning with the principles of green chemistry. nih.gov

Advanced Synthetic Routes Utilizing this compound as a Key Precursor

The distinct functional groups of this compound make it a valuable intermediate for the synthesis of a variety of more complex molecules, including heterocyclic systems.

N-(2-hydroxyethyl)amides are well-established precursors for the synthesis of 2-oxazolines, a structural motif present in many bioactive molecules and pharmaceuticals. nih.gov The dehydrative cyclization of this compound yields 2-(4-nitrophenyl)-4,5-dihydrooxazole. This transformation can be promoted by a range of dehydrating agents or catalysts. Modern methods favor catalytic approaches that generate water as the only byproduct. For instance, using triflic acid (TfOH) can effectively promote the cyclization with good tolerance for various functional groups. nih.govresearchgate.net Other stoichiometric reagents like DAST (diethylaminosulfur trifluoride) and the Burgess reagent have also proven effective, though they may require harsher conditions or generate significant byproducts. nih.govresearchgate.net

The primary hydroxyl group in this compound can be selectively modified through various reactions, such as esterification or etherification, without affecting the amide or nitro functionalities. Standard esterification procedures, for example, reacting the compound with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base like pyridine or DMAP (4-dimethylaminopyridine), would lead to the formation of the corresponding ester at the hydroxyl position. Similarly, etherification, such as the Williamson ether synthesis, could be employed by first deprotonating the alcohol with a suitable base (e.g., sodium hydride) followed by reaction with an alkyl halide. The key to these transformations is the selection of reagents and conditions that are mild enough not to hydrolyze the amide or react with the nitro group.

The aromatic nitro group is highly susceptible to chemical modification, particularly reduction to an amine, which is a cornerstone transformation in organic synthesis.

Reductive Modifications: The reduction of the nitro group in this compound to an amino group, yielding N-(2-hydroxyethyl)-4-aminobenzamide, can be accomplished using a wide array of reagents. wikipedia.org The choice of reductant often depends on the desired chemoselectivity and reaction conditions. commonorganicchemistry.comscispace.com

Catalytic Hydrogenation: This is a common and clean method, employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. Raney nickel is particularly useful when the molecule contains other functionalities, like halogens, that could be sensitive to reduction with Pd/C. commonorganicchemistry.com

Metal-Acid Systems: Classic methods involve the use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., acetic acid or hydrochloric acid). commonorganicchemistry.com The Fe/HCl or Fe/NH₄Cl system is a widely used, inexpensive, and effective method for nitro group reduction. google.com

Other Reagents: Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be used for this transformation, offering alternatives where catalytic hydrogenation or strongly acidic conditions are not suitable. commonorganicchemistry.com

Partial reduction of the nitro group to an N-arylhydroxylamine (N-(2-hydroxyethyl)-4-(hydroxyamino)benzamide) is also possible using specific reagents like zinc dust in an aqueous ammonium (B1175870) chloride solution. wikipedia.orglibretexts.orgnih.gov

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Product | Notes |

|---|---|---|

| H₂ / Pd/C | Amine | Highly efficient; may reduce other functional groups. commonorganicchemistry.com |

| H₂ / Raney Nickel | Amine | Good for substrates with sensitive groups like halides. commonorganicchemistry.com |

| Fe / AcOH or HCl | Amine | Mild, inexpensive, and widely used in industry. commonorganicchemistry.comgoogle.com |

| SnCl₂ / HCl | Amine | A classic method providing mild reduction. wikipedia.org |

| Zn / NH₄Cl | Hydroxylamine (B1172632) | Allows for partial reduction to the hydroxylamine stage. wikipedia.orgnih.gov |

| Na₂S or Na₂S₂O₄ | Amine | Useful when acidic or catalytic methods are incompatible. commonorganicchemistry.com |

Functionalization and Transformations on the Aromatic Benzene (B151609) Ring

The aromatic benzene ring of this compound is a key site for chemical modification. The reactivity of the ring is largely dictated by the presence of the strongly electron-withdrawing nitro (NO₂) group. This group deactivates the ring towards electrophilic aromatic substitution, making direct functionalization challenging. msu.edumsu.edu Consequently, the most pivotal transformation is the reduction of the nitro group to an amino (NH₂) group, which fundamentally alters the ring's reactivity, paving the way for a variety of subsequent functionalization reactions.

Reduction of the Nitro Group

The primary and most significant transformation of the benzene ring in this compound is the reduction of the 4-nitro group to form N-(2-Hydroxyethyl)-4-aminobenzamide. The nitro group is one of the first functional groups to be reduced in organic chemistry. wikipedia.org This conversion turns the electron-withdrawing, deactivating nitro group into a strongly electron-donating, activating amino group. msu.edu This change is crucial as it makes the aromatic ring significantly more susceptible to electrophilic attack.

A variety of reducing agents can accomplish this transformation, with catalytic hydrogenation being a common and efficient method. commonorganicchemistry.com Reagents such as hydrogen gas with a palladium-on-carbon (Pd/C) catalyst, Raney nickel, or platinum(IV) oxide are highly effective. wikipedia.orgcommonorganicchemistry.com Chemical reduction methods using metals in acidic media, such as iron in acetic acid or zinc dust, also provide mild and effective alternatives. wikipedia.orgcommonorganicchemistry.com

| Reagent/System | Description | Reference |

|---|---|---|

| H₂ with Pd/C | Catalytic hydrogenation with palladium on carbon is a highly common and efficient method for reducing both aromatic and aliphatic nitro groups to amines. | commonorganicchemistry.com |

| H₂ with Raney Nickel | Effectively reduces nitro groups and is often used as an alternative to Pd/C when trying to avoid the dehalogenation of aromatic halides. | wikipedia.orgcommonorganicchemistry.com |

| Iron (Fe) in Acidic Media | The use of iron metal in a refluxing acid like acetic acid provides a classic and mild method for reducing nitro groups to amines. | wikipedia.orgcommonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | A mild reducing agent capable of selectively reducing nitro groups in the presence of other reducible functional groups. | wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | A useful reagent for the reduction of nitroaromatics. | wikipedia.org |

| Zinc (Zn) Dust | Zinc dust with ammonium chloride or in acidic conditions can be used for the reduction of the nitro group. | wikipedia.orgcommonorganicchemistry.com |

Subsequent Electrophilic Aromatic Substitution

Once the nitro group is reduced to an amino group, the resulting N-(2-Hydroxyethyl)-4-aminobenzamide features an activated aromatic ring. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself. msu.edu Since the para position is already occupied by the amide substituent, electrophilic substitution will occur at the ortho positions (positions 3 and 5) of the benzene ring.

This enhanced reactivity allows for a range of electrophilic aromatic substitution reactions that are otherwise difficult to perform on the parent nitro-compound. msu.edu

| Reaction Type | Typical Reagents | Expected Product Position | Reference |

|---|---|---|---|

| Halogenation | Br₂ in a solvent; or Cl₂ with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). | Ortho to the amino group (positions 3 and/or 5). | msu.educhemguide.co.uk |

| Sulfonation | Fuming sulfuric acid (H₂SO₄ + SO₃). | Ortho to the amino group (positions 3 and/or 5). | msu.edumasterorganicchemistry.com |

| Nitration | Dilute HNO₃. (Requires careful conditions to prevent oxidation of the amino group). | Ortho to the amino group (positions 3 and/or 5). | msu.edumasterorganicchemistry.com |

Direct electrophilic substitution on the starting material, this compound, is generally unfavorable. The nitro group is a strong deactivating substituent and a meta-director. msu.educhemguide.co.uk Therefore, forcing a reaction would require harsh conditions and would direct any incoming electrophile to the meta-position (positions 3 and 5) relative to the nitro group. However, the reduction to the aniline (B41778) derivative followed by substitution is a much more common and efficient strategy for functionalizing the aromatic ring. msu.edu

Spectroscopic and Structural Analysis of this compound Remains Elusive in Publicly Available Scientific Literature

The synthesis of this compound can be conceptually understood as the reaction between 4-nitrobenzoyl chloride and 2-aminoethanol. This straightforward amide formation is a common reaction in organic synthesis. The starting material, 4-nitrobenzoyl chloride, is a well-characterized reagent used in the preparation of various derivatives. orgsyn.orgmdpi.com However, specific, published experimental data detailing the comprehensive spectroscopic analysis of the resulting this compound product is not found in the reviewed literature.

Scientific publications often detail the synthesis and characterization of novel or complex molecules. For instance, detailed spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are available for structurally related but distinct compounds such as N-(2,2-diphenylethyl)-4-nitrobenzamide and N-(3-chlorophenethyl)-4-nitrobenzamide. mdpi.commdpi.com This highlights that while the analytical methods are standard, the specific data for this compound has not been a central focus of published research.

The lack of available data prevents a detailed discussion and the creation of data tables for the following analytical techniques as requested:

Comprehensive Spectroscopic Characterization and Advanced Structural Elucidation Studies

X-ray Diffraction Analysis of Related Benzamide (B126) Crystal Structures for Conformational and Intermolecular Insights

The fundamental structure of benzamide consists of a planar amide group attached to a phenyl ring. The degree of planarity between the aromatic ring and the amide group, often described by the torsion angle (ψ) between them, is a key conformational feature. acs.org In many benzamide derivatives, this angle varies, indicating that the molecule can adopt different conformations to accommodate crystal packing forces. tandfonline.com For instance, in benzamide itself, the O–C–C–C torsion angle ψ is typically between 23–38°. acs.org

The crystal structures of various substituted benzamides reveal common packing motifs, often centered around hydrogen-bonded dimers or catemeric tapes. acs.org These primary interactions are then organized into more complex three-dimensional structures through other forces.

A comparative look at different benzamide derivatives highlights how substituents influence both conformation and intermolecular interactions. For example, studies on N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide have shown that both hydrogen bonding and dispersion forces are crucial for the side-by-side stacking of molecules in their crystal structures. iucr.org The specific nature of the substituent can alter the local electronic distribution and steric profile, thereby fine-tuning the crystal packing.

The following tables summarize key crystallographic data and intermolecular interactions for some representative benzamide derivatives, which can serve as a basis for understanding the structural properties of N-(2-Hydroxyethyl)-4-nitrobenzamide.

Table 1: Crystallographic Data for Selected Benzamide Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| N-(benzo[d]thiazol-6-yl)-3-bromobenzamide | C₁₄H₉BrN₂OS | - | - | - | - | - | - | - |

| N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide | C₂₁H₁₆FN₃O₃S | Monoclinic | P2₁/c | - | - | - | - | - |

| N-aryl-N-cinnamidoacetophenones | - | - | - | - | - | - | - | - |

| N-(5-Cyanononan-5-yl)benzamide | C₁₇H₂₄N₂O | - | - | - | - | - | - | - |

| N-(2-bromobenzylidene)-4-methylbenzohydrazide | - | - | - | - | - | - | - | - |

| N-[4-(trifluoromethyl)phenyl]benzamide | C₁₄H₁₀F₃NO | Orthorhombic | Pbca | 26.783(2) | - | 14.415(3) | - | - |

| N-(4-methoxyphenyl)benzamide | C₁₄H₁₃NO₂ | - | - | - | - | - | - | - |

Data extracted from various studies on benzamide derivatives. iucr.orgresearchgate.netnih.gov Note: Complete crystallographic data for all compounds were not available in the searched sources.

Table 2: Key Intermolecular Interactions in Selected Benzamide Crystal Structures

| Compound | Key Interaction Types | Description of Interactions |

| Benzamide | N-H···O Hydrogen Bonds, π-π interactions | Formation of hydrogen-bonded networks is a dominant feature, with π-π interactions also contributing to the stability of the crystal lattice. rsc.orgtandfonline.com |

| N-[4-(trifluoromethyl)phenyl]benzamide | N-H···O Hydrogen Bonds, C-H···O contacts, Dispersion forces | Molecules are linked by N—H⋯O hydrogen bonds. Non-classical C-H···O interactions are also present. Dispersion forces play a significant role in the stacking of the molecular units. iucr.org |

| N-(4-methoxyphenyl)benzamide | N-H···O Hydrogen Bonds, Dispersion forces | Similar to its trifluoromethyl counterpart, it features N—H⋯O hydrogen bonds. The methoxy (B1213986) group influences the electrostatic interactions and the preference for the association of methoxyphenyl rings. iucr.org |

| N-(5-Cyanononan-5-yl)benzamide | N-H···O and C-H···O Hydrogen Bonds | Adjacent molecules are linked into chains by intermolecular N—H⋯O and C—H⋯O hydrogen bonds. researchgate.net |

| (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide | N-H···O and C-H···O Hydrogen Bonds | Molecules are connected by N—H⋯O and weak C—H⋯O hydrogen bonds, which form R²₁(6) ring motifs and generate chains. nih.gov |

| 2,6-difluorobenzamide | N-H···O Hydrogen Bonds and other intermolecular interactions | Can form mutual intermolecular hydrogen bonds. The fluorine atoms allow for the formation of other types of intermolecular interactions. mdpi.com |

Based on these related structures, one can anticipate that the crystal structure of this compound would be significantly influenced by hydrogen bonding involving the hydroxyl (-OH) group, the amide (N-H), and the nitro (NO₂) group. The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor, potentially leading to more complex hydrogen-bonding networks than in simpler benzamides. The electron-withdrawing nitro group would also affect the electronic properties of the phenyl ring, influencing π-π stacking interactions. The flexible hydroxyethyl (B10761427) side chain could adopt various conformations to optimize packing efficiency and maximize intermolecular forces.

In Depth Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Precise Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For n-(2-Hydroxyethyl)-4-nitrobenzamide, these calculations offer a granular view of its structural and electronic characteristics.

Applications of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. arxiv.orgcore.ac.uk It is a preferred method for geometry optimizations due to its favorable balance of computational cost and accuracy. google.com In the study of nitroaromatic compounds, DFT, particularly with the B3LYP functional and a 6-31G(d) basis set, has been successfully used for structural optimization and the calculation of various chemical descriptors. core.ac.uk This approach allows for the prediction of molecular properties that are in good agreement with experimental data. researchgate.net The theory is grounded in the principle that the energy of a molecule can be determined from its electron density. core.ac.uk

Advanced Basis Set Selection and Geometry Optimization Procedures

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. mdpi.com For detailed structural analysis, basis sets like 6-311G(d,p) are employed to achieve a good correlation between calculated and experimental parameters. researchgate.net The geometry optimization process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. chemrxiv.org This is an iterative process where the energy is calculated at an initial geometry, and then a new geometry with lower energy is sought. mdpi.com For complex systems, advanced techniques and larger basis sets are necessary to accurately model molecular geometries, especially when electron correlation effects are significant. researchgate.net

Electronic Structure Analysis and Reactivity Descriptors

Beyond molecular geometry, computational methods provide a deep understanding of the electronic landscape of a molecule, which governs its chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov For large molecules where the HOMO and LUMO can be delocalized, the concept of frontier molecular orbitalets (FMOLs) has been developed to pinpoint the locality of chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. researchgate.net Typically, red regions indicate negative potential and are susceptible to electrophilic attack, while blue regions show positive potential, indicating sites for nucleophilic attack. researchgate.netresearchgate.net For instance, in a related molecule, N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, MEP analysis revealed positive potentials near the N-H bonds and negative potentials near the carbonyl oxygen atoms, highlighting these areas' roles in intermolecular interactions. nih.gov

| Region | Potential (kcal/mol) | Interpretation |

|---|---|---|

| Near N-H bonds | +42.92 to +50.98 | Positive potential, susceptible to nucleophilic attack |

| Near carbonyl oxygen atoms | -42.22 to -34.63 | Negative potential, susceptible to electrophilic attack |

Natural Bond Orbital (NBO) and Nonlinear Optical (NLO) Properties

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classic Lewis structures, depicting localized bonds and lone pairs. uni-muenchen.dewikipedia.org It examines the interactions between filled (donor) and vacant (acceptor) orbitals, which can reveal hyperconjugative interactions and intramolecular charge transfer, stabilizing the molecule. nih.gov NBO analysis is a powerful tool for understanding the delocalization of electron density from filled lone pairs into unfilled anti-bonding orbitals. nih.gov

Nonlinear Optical (NLO) properties of molecules are of significant interest for applications in optoelectronics and photonics. google.com The NLO response of a molecule is related to its molecular structure, specifically the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. nih.gov Computational methods can predict NLO properties like the first hyperpolarizability (β). For instance, studies on N-phenylmaleimide polymers with NLO chromophores have shown significant second-order NLO effects. epa.gov Theoretical calculations on similar organic molecules have been used to refine our understanding of their NLO characteristics. nih.gov

Localized Orbital Locator (LOL) and Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools used to analyze the nature of chemical bonding in a molecule. ijasret.com ELF provides a measure of the probability of finding an electron pair in a specific region of molecular space, effectively mapping areas of covalent bonding, lone pairs, and atomic cores. wikipedia.orgjussieu.fr An ELF analysis offers a clear separation between core and valence electrons and visualizes covalent bonds and lone pairs, acting as a "faithful visualization of VSEPR theory in action". wikipedia.org Values of ELF approaching 1.0 signify highly localized electron pairs, characteristic of covalent bonds or lone pairs, whereas lower values indicate more delocalized electronic systems. researchgate.net

The Localized Orbital Locator (LOL), which is based on the kinetic-energy density, provides a different but related perspective on electron localization. researchgate.netdntb.gov.ua It is used to identify regions where localized orbitals overlap. scienceacademique.com LOL analysis can offer a more precise mapping of bonding patterns compared to ELF. scienceacademique.com In LOL maps, values greater than 0.5 are indicative of regions where electron localization is more significant than electron delocalization. researchgate.net

For this compound, a theoretical ELF and LOL analysis would elucidate the electronic characteristics of its distinct functional groups. Such a study would quantify the localization of electron pairs in the covalent bonds of the phenyl ring, the amide linkage (-CONH-), the nitro group (-NO₂), and the hydroxyethyl (B10761427) side chain (-CH₂CH₂OH). It would be expected to show high ELF/LOL values between the carbon and nitrogen atoms of the amide bond and within the N-O bonds of the nitro group, confirming strong covalent character. The oxygen atoms of the carbonyl, nitro, and hydroxyl groups would exhibit localized regions corresponding to their lone pairs.

Table 1: Hypothetical ELF/LOL Topological Analysis Data for this compound This table illustrates the type of data that would be generated from an ELF/LOL analysis, showing attractor positions and their chemical significance.

| Basin (Attractor) Type | Location | ELF/LOL Value (arb. units) | Interpretation |

| Bonding Attractor | C-N (Amide) | ~0.85 | Covalent amide bond |

| Bonding Attractor | C=O (Carbonyl) | ~0.90 | Covalent double bond |

| Bonding Attractor | N-O (Nitro) | ~0.88 | Polar covalent bond |

| Bonding Attractor | O-H (Hydroxyl) | ~0.92 | Polar covalent bond |

| Non-Bonding Attractor | V(O) Carbonyl | ~0.95 | Carbonyl oxygen lone pairs |

| Non-Bonding Attractor | V(O) Nitro | ~0.94 | Nitro oxygen lone pairs |

| Non-Bonding Attractor | V(O) Hydroxyl | ~0.96 | Hydroxyl oxygen lone pairs |

Conformational Analysis and Exploration of Potential Energy Surfaces

Conformational analysis is critical for understanding the three-dimensional structure and flexibility of a molecule. For this compound, rotation around its single bonds gives rise to various conformers with different energies. These rotations primarily occur around the C(aryl)-C(carbonyl) bond, the C(O)-N amide bond, and the C-C and C-O bonds of the hydroxyethyl side chain.

The exploration of the Potential Energy Surface (PES) is a computational method used to map these conformational changes. rsc.org By systematically rotating specific dihedral angles and calculating the corresponding energy at each step, a PES can be generated. This surface reveals the lowest-energy conformers (global and local minima) and the energy barriers (transition states) that separate them. rsc.org For similar molecules like 2-hydroxy-benzamides, conformational analysis has been performed by calculating potential energy as a function of the rotation around the C(aryl)–C(amide) bond. researchgate.net

A PES scan for this compound would likely identify the most stable arrangement of the amide group relative to the phenyl ring and the orientation of the flexible hydroxyethyl group. The planarity of the amide group and its conjugation with the nitro-substituted phenyl ring are significant factors. The analysis would determine the relative energies of different conformers, such as those where the N-H and C=O bonds are syn or anti to each other, and how the side chain might fold back to interact with other parts of the molecule.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound This table presents plausible results from a PES exploration, indicating the relative stability of different spatial arrangements.

| Conformer Description | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) | Stability |

| Trans (anti-periplanar) | ~180° | 0.00 | Most Stable (Global Minimum) |

| Cis (syn-periplanar) | ~0° | +2.5 | Less Stable |

| Gauche (Side Chain) | ~60° | +0.8 | Local Minimum |

| Anti (Side Chain) | ~180° | +0.5 | Local Minimum |

Elucidation of Intra- and Intermolecular Hydrogen Bonding Interactions

The structure of this compound contains multiple hydrogen bond donors (the amide N-H and the hydroxyl O-H) and acceptors (the carbonyl oxygen, the hydroxyl oxygen, and the two oxygens of the nitro group). This makes it capable of forming both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds.

Studies on structurally related salicylamides show that they can form both types of hydrogen bonds, with an equilibrium potentially existing between the two forms. researchgate.net The formation of these bonds is crucial in determining the molecule's crystal packing, solubility, and interactions with biological targets.

Intramolecular Hydrogen Bonds: A stable five- or six-membered ring could potentially form via a hydrogen bond between the hydroxyl group's hydrogen and the amide carbonyl oxygen, depending on the conformation of the ethyl side chain.

Intermolecular Hydrogen Bonds: In the solid state or in concentrated solutions, intermolecular hydrogen bonds are expected to dominate. These interactions can lead to the formation of dimers or extended polymer-like chains. rsc.org For example, a common motif involves the amide N-H of one molecule donating a hydrogen bond to the carbonyl C=O of a neighboring molecule. The hydroxyl group can also participate in strong intermolecular hydrogen bonding with the nitro group or carbonyl group of an adjacent molecule.

Computational analysis helps to identify the most probable hydrogen bonding patterns by calculating their geometries (bond lengths and angles) and stabilization energies.

Table 3: Potential Hydrogen Bonding Interactions in this compound This table summarizes the likely hydrogen bonds, their donor-acceptor pairs, and typical calculated parameters.

| H-Bond Type | Donor | Acceptor | Typical Distance (Å) |

| Intermolecular | Amide (N-H) | Carbonyl (O=C) | ~1.9 - 2.1 |

| Intermolecular | Hydroxyl (O-H) | Nitro (O-N) | ~1.8 - 2.0 |

| Intermolecular | Hydroxyl (O-H) | Carbonyl (O=C) | ~1.8 - 2.0 |

| Intramolecular | Hydroxyl (O-H) | Carbonyl (O=C) | ~2.0 - 2.2 |

Advanced Molecular Modeling and Docking Studies for Theoretical Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for predicting how a compound might interact with a biological target at the atomic level. cymitquimica.com Studies on other nitrobenzamide derivatives have used molecular docking to investigate their binding to enzymes like inducible nitric oxide synthase (iNOS), revealing how the number and orientation of nitro groups can influence binding affinity. nih.gov

A theoretical docking study of this compound would involve placing the molecule into the active site of a selected protein target. The simulation would explore various binding poses and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results would predict the most stable binding mode and provide a binding energy value, which is an estimate of the ligand's affinity for the receptor.

Such an analysis would identify key amino acid residues in the protein's active site that interact with the distinct parts of the this compound molecule—for instance, which residues form hydrogen bonds with the hydroxyl, amide, or nitro groups.

Table 4: Hypothetical Molecular Docking Results for this compound with a Kinase Target This table is an example of the output from a molecular docking simulation, predicting binding affinity and key interactions.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| p38 MAP Kinase | -8.5 | MET109 | Hydrogen Bond (with amide N-H) |

| LYS53 | Hydrogen Bond (with nitro O) | ||

| ASP168 | Hydrogen Bond (with hydroxyl O-H) | ||

| LEU108, ILE84 | Hydrophobic Interaction (with phenyl ring) |

Structure Activity Relationship Sar Studies and Rational Molecular Design Principles

Comprehensive Analysis of the Nitro Group's Influence on Chemical Reactivity and Biological Context

The nitro group (-NO₂) is a powerful modulator of a molecule's physicochemical properties. As a potent electron-withdrawing group, its presence on the aromatic ring at the para position profoundly influences the electron density distribution across the entire N-(2-Hydroxyethyl)-4-nitrobenzamide molecule, which in turn affects its reactivity and biological interactions. researchgate.netlumenlearning.comlibretexts.org

In biological systems, the nitroaromatic scaffold of this compound is susceptible to enzymatic reduction, a critical bioactivation pathway. This process is often mediated by a class of enzymes known as nitroreductases, which can catalyze the reduction of the nitro group through either a one-electron or a two-electron mechanism.

The two-electron reduction pathway involves a sequential process, reducing the nitro group (-NO₂) first to a nitroso (-NO) intermediate, then to a hydroxylamino (-NHOH) species, and finally to the corresponding amino (-NH₂) derivative. The one-electron reduction mechanism, however, initially forms a highly reactive nitro anion radical (Ar-NO₂⁻). Under aerobic conditions, this radical can participate in a "futile cycle" by reacting with molecular oxygen to regenerate the parent nitro compound and produce a superoxide anion radical (O₂⁻), a reactive oxygen species (ROS).

These metabolic transformations are significant because the intermediates, particularly the hydroxylamine (B1172632) and nitro anion radical, are often more chemically reactive than the parent compound. They can covalently bind to cellular macromolecules like DNA and proteins, a mechanism underlying both therapeutic actions and potential toxicity.

Table 1: Key Intermediates in Nitroaromatic Bioreduction

| Parent Group | Reduction Step | Intermediate Species | Potential Reactivity |

| Nitro (-NO₂) | 1-electron reduction | Nitro Anion Radical (Ar-NO₂⁻) | Redox cycling with O₂ to form superoxide |

| Nitro (-NO₂) | 2-electron reduction | Nitroso (Ar-NO) | Reactive electrophile |

| Nitroso (Ar-NO) | 2-electron reduction | Hydroxylamine (Ar-NHOH) | Can form DNA adducts via nitrenium ions |

| Hydroxylamine (Ar-NHOH) | 2-electron reduction | Amine (Ar-NH₂) | Generally a stable, less reactive metabolite |

The placement of the nitro group on the benzamide (B126) ring is a critical determinant of the molecule's electronic properties and, consequently, its activity. In this compound, the nitro group is in the para position (position 4) relative to the amide substituent.

The nitro group exerts a strong electron-withdrawing effect through both resonance and induction (-R and -I effects). When positioned at the ortho or para positions, the -R effect is maximal, significantly decreasing electron density on the aromatic ring. sarthaks.comshaalaa.com This deactivation makes the ring less susceptible to electrophilic aromatic substitution. sarthaks.comdoubtnut.com However, this pronounced electron withdrawal at the para position makes the haloarene precursors more reactive towards nucleophilic substitution, a key step in the synthesis of such compounds. shaalaa.com

If the nitro group were located at the meta position, its electron-withdrawing influence would be primarily due to the inductive effect, as the resonance effect does not extend to the meta position. sarthaks.comyoutube.com This results in a less pronounced decrease in electron density compared to the ortho and para isomers. The para positioning in this compound creates a strong dipole moment across the molecule, which can influence its solubility, membrane permeability, and interactions with biological targets. Studies on other nitroarenes have shown that positional isomerism can dramatically affect mutagenicity and biological activity, not just due to reducibility but also because of how the resulting metabolites can sterically interact with biological targets like DNA. nih.gov

Table 2: Influence of Nitro Group Position on Benzene (B151609) Ring Reactivity

| Position | Dominant Electronic Effect | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution (of a leaving group) |

| Ortho | -I, -R | Strong Deactivation | Strong Activation |

| Meta | -I | Deactivation | Weak Activation |

| Para | -I, -R | Strong Deactivation | Strong Activation |

The bioreduction pathway that can activate nitroaromatic compounds also presents a potential liability in drug design: mutagenicity. The formation of reactive intermediates, such as the N-hydroxylamine, is a significant concern. This intermediate can undergo further activation, for instance, through acetylation or sulfation, to form an unstable ester. This ester can then decompose to form a highly electrophilic nitrenium ion, which is capable of forming covalent adducts with the nucleophilic bases of DNA, particularly guanine. nih.gov Such DNA adducts can lead to mutations during DNA replication and are a well-established mechanism of genotoxicity for many nitroaromatic compounds. Therefore, in the design of drugs containing a nitroarene scaffold, a careful balance must be struck between the desired biological activity derived from bioreduction and the inherent risk of mutagenicity.

Elucidation of the Hydroxyethyl (B10761427) Moiety's Role in Molecular Recognition and Specific Interactions

The N-(2-Hydroxyethyl) side chain, -NH-CH₂-CH₂-OH, provides crucial functionality that complements the properties of the nitroaromatic core. Its primary contribution lies in its ability to engage in specific, non-covalent interactions, particularly hydrogen bonding. unina.it

Furthermore, the hydroxyethyl group enhances the molecule's hydrophilicity and water solubility. mdpi.comnih.gov This is a key pharmacokinetic parameter, as adequate aqueous solubility is often necessary for drug administration and distribution in the body. The flexibility of the ethyl linker allows the terminal hydroxyl group to orient itself optimally to form favorable interactions within a binding site.

Contributions of the Amide Bond to Conformational Flexibility, Stability, and Ligand Binding

The amide bond (-C(=O)NH-) is a cornerstone of peptide and protein structure, and its properties are equally vital in synthetic molecules like this compound. The amide linkage is characterized by its planarity and high stability, which arise from the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. nih.gov This resonance imparts a partial double-bond character to the C-N bond, restricting rotation and leading to the existence of cis and trans isomers. For most non-cyclic secondary amides, the trans conformation is sterically favored and predominates.

This structural rigidity contributes to a more defined molecular conformation, reducing the entropic penalty upon binding to a receptor. tandfonline.commdpi.com Despite this planarity, rotation is still possible around the N-Cα and Cα-C bonds of the ethyl linker and the C(aryl)-C(carbonyl) bond, providing a degree of conformational flexibility. scispace.comacs.org This allows the molecule to adapt its shape to fit the topology of a binding site.

The amide group itself is an excellent hydrogen bonding motif. The amide N-H group serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. nih.govresearchgate.net These interactions are fundamental to ligand binding, helping to anchor the molecule within its target site and contributing to binding affinity. whiterose.ac.ukresearchgate.net

Systematics of Substituent Effects on the Aromatic Ring and Alkyl Linker

On the Alkyl Linker and Amide Bond : The electron-withdrawing effect of the 4-nitrophenyl group increases the acidity of the amide N-H proton compared to an unsubstituted benzamide. It also influences the electron density at the carbonyl carbon, potentially affecting its susceptibility to nucleophilic attack. The presence of the electronegative oxygen atom in the hydroxyethyl moiety has a minor inductive electron-withdrawing effect on the adjacent carbons in the alkyl linker.

This electronic interplay defines the molecule's surface properties, such as its molecular electrostatic potential, which governs how it is recognized by and interacts with biological macromolecules.

Comparative Structure-Activity Relationships with Analogous Benzamide Systems

The biological activity of benzamide derivatives is profoundly influenced by the nature and position of substituents on both the aromatic ring and the amide nitrogen. By comparing this compound to analogous systems, key structural features essential for various biological activities can be elucidated. The primary points of comparison involve the position of the nitro group on the benzoyl ring and the nature of the substituent attached to the amide nitrogen.

The Critical Role of Nitro Group Positioning

Research into the antitubercular activity of N-alkyl nitrobenzamides has revealed that the placement of the nitro group is a critical determinant of efficacy. A study systematically comparing compounds with nitro groups at different positions showed that substitution at the 3- or 3,5-positions resulted in potent activity, whereas placing the nitro group at the 4-position, as seen in this compound, led to a significant decrease in activity. nih.gov

For instance, a series of 3,5-dinitrobenzamides demonstrated very high activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values as low as 0.016 µg/mL. In stark contrast, their 4-nitrobenzamide (B147303) counterparts were largely inactive, with MIC values typically above 32 µg/mL. nih.gov This suggests that the electronic and steric effects of the 4-nitro substituent are less favorable for this particular biological target compared to other substitution patterns. The electron-withdrawing nature of the nitro group is known to alter the polarity and electronic properties of the molecule, which can facilitate interactions with nucleophilic sites within biological targets like enzymes. nih.govmdpi.com

However, the influence of the nitro group is highly dependent on the specific biological target. In other contexts, such as the development of antitumor agents, the presence of a nitro group on the benzamide ring has been found to decrease anti-proliferative activity. researchgate.net This highlights that while the 4-nitro moiety is a key feature of this compound, its contribution to biological activity can be either positive or negative depending on the therapeutic area.

| Compound Series | N-Substituent | MIC (µg/mL) vs. M. tuberculosis |

|---|---|---|

| 4-Nitrobenzamides | n-Octyl | >32 |

| n-Decyl | >32 | |

| n-Dodecyl | >32 | |

| 3,5-Dinitrobenzamides | n-Octyl | 0.125 |

| n-Decyl | 0.031 | |

| n-Dodecyl | 0.016 |

Influence of N-Alkyl Substituents

The substituent on the amide nitrogen also plays a crucial role in modulating the activity of benzamide analogs. The N-(2-Hydroxyethyl) group of the title compound is a small, polar moiety. Comparative studies on other benzamide systems often show that modifying the lipophilicity and size of this substituent can drastically alter potency.

In the same study on antitubercular nitrobenzamides, the length of the N-alkyl chain was systematically varied. Within the highly active 3,5-dinitrobenzamide series, increasing the alkyl chain length from n-octyl to n-dodecyl progressively increased the potency, with the MIC value dropping from 0.125 µg/mL to 0.016 µg/mL. nih.gov This trend suggests that for this particular target, greater lipophilicity in the N-substituent is beneficial, likely enhancing membrane permeability or interaction with a hydrophobic binding pocket.

This contrasts with the hydrophilic N-(2-hydroxyethyl) group. While this group may be optimal for other applications by improving aqueous solubility or forming specific hydrogen bonds, the data from analogous systems suggest that replacing it with longer, more lipophilic chains could be a viable strategy for enhancing certain types of activity, such as antitubercular effects.

| Compound Name | MIC (µg/mL) |

|---|---|

| N-Octyl-3,5-dinitrobenzamide | 0.125 |

| N-Nonyl-3,5-dinitrobenzamide | 0.062 |

| N-Decyl-3,5-dinitrobenzamide | 0.031 |

| N-Undecyl-3,5-dinitrobenzamide | 0.031 |

| N-Dodecyl-3,5-dinitrobenzamide | 0.016 |

Advanced Research Applications and Methodological Contributions

N-(2-Hydroxyethyl)-4-nitrobenzamide as a Versatile Building Block in Complex Molecular Synthesis

This compound serves as a valuable building block in organic synthesis, primarily due to the distinct reactivity of its three functional groups. The presence of the nitro group, a strong electron-withdrawing feature, influences the reactivity of the aromatic ring. cymitquimica.com Simultaneously, the hydroxyl and amide groups offer sites for a variety of chemical modifications. bldpharm.com

The synthesis of more complex molecules often begins with the modification of these groups. For instance, the primary alcohol of the hydroxyethyl (B10761427) side chain can undergo esterification or etherification to introduce new functionalities. The amide bond, while generally stable, can be hydrolyzed under specific conditions to yield 4-nitrobenzoic acid and ethanolamine (B43304). However, the most synthetically useful transformation is often the reduction of the nitro group to an amine. This resultant amino group can then participate in a wide array of reactions, such as diazotization, acylation, and the formation of Schiff bases, opening pathways to diverse molecular structures. This strategic, stepwise modification of the compound's functional groups allows chemists to construct elaborate molecules for various applications, including pharmaceuticals and functional materials. cymitquimica.commdpi.com The synthesis of related structures, like N-(2,2-diphenylethyl)-4-nitrobenzamide, from 4-nitrobenzoyl chloride highlights the utility of the 4-nitrobenzamide (B147303) core in creating new chemical entities. mdpi.com

Table 2: Functional Groups of this compound and Their Synthetic Potential

| Functional Group | Potential Reactions | Resulting Structures |

|---|---|---|

| Primary Alcohol (-OH) | Esterification, Etherification, Oxidation | Esters, Ethers, Aldehydes/Carboxylic Acids |

| Amide (-CONH-) | Hydrolysis (acidic or basic) | Carboxylic Acids, Amines |

| Nitro (-NO₂) | Reduction | Primary Amines (-NH₂) |

Rational Design and Development of Chemical Biology Probes Based on the Nitrobenzamide Scaffold

The rational design of chemical probes—molecules used to study biological systems—is a cornerstone of modern chemical biology. mdpi.com This process relies on using a central molecular framework, or scaffold, that can be systematically modified to optimize interactions with a biological target. rsc.orgnih.gov The nitrobenzamide scaffold is of particular interest in this field. Nitroaromatic compounds are known to have diverse biological activities, and their metabolic reduction can be a key factor in their mechanism of action. mdpi.commdpi.com

This compound is a prime candidate for development into a chemical probe. Its structure allows for strategic modifications to fine-tune its properties:

The Nitro Group as a Latent Reporter: The nitro group is strongly electron-withdrawing and can be reduced to a fluorescent amino group within the cellular environment. This transformation provides a built-in "off-on" switch for fluorescence, allowing researchers to visualize metabolic processes or probe hypoxic conditions in cells.

The Hydroxyethyl Group for Solubility and Conjugation: The terminal hydroxyl group enhances water solubility, a crucial property for biological assays. cymitquimica.com It also serves as a convenient attachment point for other molecules, such as targeting ligands (to direct the probe to a specific location), or other reporter tags.

By leveraging these features, researchers can design libraries of probes based on the this compound scaffold to investigate a wide range of biological questions. nih.gov

Mechanistic Studies of Novel Chemical Transformations Involving the Compound

Understanding the precise step-by-step pathway, or mechanism, of a chemical reaction is fundamental to controlling its outcome and developing new transformations. nih.gov this compound, with its multiple reactive sites, offers a rich platform for such mechanistic investigations.

A key area of study involves the reduction of the aromatic nitro group. This transformation is known to proceed through several intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. Detailed mechanistic studies, employing techniques like kinetic analysis and spectroscopic monitoring, could elucidate the precise pathway and the factors that control it (e.g., choice of reducing agent, pH). researchgate.net This is particularly relevant as these intermediates can have their own distinct reactivity and biological effects.

Furthermore, the hydrolysis of the amide bond presents another opportunity for mechanistic study. Investigating the kinetics of this reaction under both acidic and basic catalysis can provide insight into the stability of the amide linkage and the role of the electron-withdrawing nitro group in influencing the reaction rate at the carbonyl center. Such studies contribute to a deeper understanding of fundamental reaction chemistry and can guide the synthesis of more stable or more reactive derivatives as needed.

Exploration in Materials Science as Precursors (e.g., for thin film deposition from related derivatives)

In materials science, a precursor is a compound that is transformed into a desired material in a controlled manner. mdpi.com this compound and its derivatives show potential as precursors for creating functional materials, particularly polymeric thin films. sigmaaldrich.com Techniques like pulsed laser deposition (PLD) and matrix-assisted pulsed laser evaporation (MAPLE) are used to deposit thin films of organic and polymeric materials onto surfaces. mdpi.com

The structure of this compound is well-suited for this purpose. The terminal hydroxyl group and the amine group (formed after reduction of the nitro group) can both participate in polymerization reactions. For example, they can react with di-isocyanates or di-acyl chlorides to form polyurethanes or polyamides, respectively. A related compound, N-(4-Hydroxyphenyl)-4-nitrobenzamide, has been investigated for its ability to boost the thermal stability of polyimides, high-performance polymers known for their exceptional chemical resistance and mechanical properties. nih.gov

By depositing and subsequently polymerizing derivatives of this compound on a substrate, it is conceivable to create highly structured, functional thin films. The properties of these films could be tuned by selecting different co-monomers, allowing for the rational design of materials with specific optical, electronic, or mechanical characteristics for applications in electronics and sensor technology. mdpi.com

Intellectual Property and Future Research Directions in N 2 Hydroxyethyl 4 Nitrobenzamide Chemistry

Analysis of the Patent Landscape and Innovations in Nitrobenzamide Chemistry

The patent landscape for nitrobenzamide derivatives reveals a focus on process optimization and applications in materials science and pharmaceuticals. While patents specifically naming N-(2-Hydroxyethyl)-4-nitrobenzamide are not prominent, the broader class of nitrobenzamides is the subject of significant innovation.

Innovations in the synthesis of nitrobenzamides have been a key focus of patent activity, aiming to develop more efficient, cost-effective, and environmentally friendly production methods. For instance, a Russian patent describes a method for producing 4-nitrobenzamide (B147303), a precursor to this compound, with a high yield of up to 97%. google.com This process represents a significant simplification of the technology by avoiding toxic raw materials and reducing waste. google.com The method involves the condensation of 4-nitrobenzoic acid with ammonia (B1221849) in the presence of a catalytic system. google.com Such advancements in synthetic routes are crucial as they can make the production of derivatives like this compound more economically viable for industrial applications.

Another area of innovation is the use of nitrobenzamides as intermediates in the synthesis of other valuable compounds. For example, p-aminobenzamide, which is produced by the reduction of p-nitrobenzamide, is an important intermediate in the dye industry. patsnap.com Patents covering these downstream applications indirectly add value to the foundational nitrobenzamide structures.

In the pharmaceutical sector, nitrobenzamide derivatives have been patented for various therapeutic uses. A notable example is a patent application for a nitrobenzamide compound intended as an anti-arrhythmic agent, demonstrating the potential of this chemical class in treating cardiovascular diseases. google.com The strategic inclusion of the nitro group is often intended to enhance the bioactivity of drug candidates. mdpi.com These patents highlight the potential for this compound to serve as a scaffold for the development of new therapeutic agents.

A summary of key patent areas in nitrobenzamide chemistry is presented in the table below.

| Patent Area | Description | Key Innovations | Featured Compounds/Intermediates |

| Synthesis & Production | Methods for the efficient and environmentally friendly synthesis of nitrobenzamides. | High-yield catalytic processes, reduction of toxic waste, simplified technology. google.com | 4-Nitrobenzamide, p-Aminobenzamide google.compatsnap.com |

| Industrial Intermediates | Use of nitrobenzamides as precursors for dyes, pigments, and polymers. | Development of intermediates for light-resistant azo pigments and other materials. google.com | 4-Nitrobenzamide, 4-Aminobenzamide google.compatsnap.com |

| Pharmaceutical Applications | Development of nitrobenzamide derivatives as therapeutic agents. | Novel compounds for treating conditions like cardiac arrhythmia. google.com | N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide google.com |

Obtaining adequate patent protection for novel chemical entities and their synthetic processes is crucial for attracting investment, fostering collaborations, and ultimately realizing the commercial potential of a compound. youtube.com

Identification of Emerging Research Areas and Unexplored Reactivity of the Compound

While the existing research on this compound is limited, the broader field of nitro- and benzamide (B126) chemistry points toward several exciting and underexplored research avenues.

Pharmacological and Therapeutic Applications: The nitro group is a key functional group in medicinal chemistry, known to be present in compounds with antimicrobial, anti-parasitic, anti-inflammatory, and anti-cancer properties. mdpi.com The metabolic reduction of the nitro group within the body can lead to reactive intermediates that are central to the compound's pharmacological activity. mdpi.com

Recent studies have highlighted that nitrobenzamide derivatives can act as potent inhibitors of pro-inflammatory cytokines, making them promising candidates for further research as lead compounds. nih.gov Specifically, they have shown potential as inhibitors of iNOS, COX-2, IL-1β, and TNF-α. nih.gov Furthermore, substituted benzamides are being actively investigated as multi-target compounds for neurodegenerative conditions like Alzheimer's disease. mdpi.com These findings suggest that this compound could be a valuable starting point for developing novel therapeutics in these areas.

Advanced Synthesis and Material Science: There is a growing interest in developing environmentally friendly synthetic methods. Mechanochemistry, which involves conducting reactions in a ball mill with minimal or no solvent, is an emerging eco-friendly approach for producing organic compounds, including nitrobenzamide derivatives. mdpi.com Exploring the mechanosynthesis of this compound could lead to a more sustainable and efficient production process.

The principles of "click chemistry," an area of research that earned the 2022 Nobel Prize in Chemistry, offer another frontier. spruson.com This field focuses on simple, reliable, and high-yield reactions to create complex molecules. Applying click chemistry to modify this compound could open pathways to new materials with tailored properties. Additionally, bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, could utilize derivatives of this compound for applications in chemical biology, such as mapping biological molecules on cell surfaces. spruson.com

A summary of potential research areas is provided in the table below.

| Research Area | Potential Application/Focus | Key Concepts |

| Medicinal Chemistry | Development of anti-inflammatory, antimicrobial, anticancer, and anti-neurodegenerative agents. mdpi.comnih.govmdpi.com | Structure-activity relationship studies, multi-target drug design. mdpi.com |

| Green Chemistry | Environmentally friendly synthesis routes. | Mechanosynthesis, solvent-free reactions. mdpi.com |

| Click & Bioorthogonal Chemistry | Creation of novel functional materials and biological probes. spruson.com | Copper-catalysed azide-alkyne cycloaddition, in vivo chemical modification. spruson.com |

| Material Science | Development of new polymers and pigments. google.com | Use as a monomer or key intermediate in polymerization reactions. |

Further research is needed to fully understand the pharmacokinetic properties and to explore the synthetic versatility of this compound. nih.gov

Opportunities for Multidisciplinary Collaborations in Benzamide Research

The diverse potential of this compound and related benzamide compounds necessitates a multidisciplinary approach to research and development. The path from laboratory synthesis to real-world application requires the combined expertise of various scientific disciplines.

Drug Discovery and Development: A significant opportunity for collaboration lies at the intersection of chemistry, biology, and medicine. Organic chemists can focus on synthesizing libraries of this compound derivatives with diverse functional groups. These compounds can then be screened by pharmacologists and biochemists to evaluate their biological activity against various targets, such as enzymes and receptors implicated in diseases like cancer, inflammation, and neurodegenerative disorders. mdpi.com Promising lead compounds identified through these screenings would then require further investigation by medicinal chemists to optimize their potency, selectivity, and pharmacokinetic profiles.

Materials Science and Engineering: The potential for this compound to serve as a building block for new materials opens up collaborative opportunities between chemists and material scientists. google.com For instance, polymer chemists could investigate the incorporation of this compound into new polymers to enhance properties such as thermal stability, conductivity, or optical characteristics. Collaboration with chemical engineers would be essential to scale up the synthesis of these new materials for industrial production, focusing on process optimization and cost-effectiveness. youtube.com

Sustainable Chemistry and Process Development: The development of greener synthetic routes, such as mechanochemistry or novel catalytic systems, calls for collaboration between synthetic chemists and chemical engineers. google.commdpi.com This partnership can bridge the gap between small-scale laboratory synthesis and large-scale industrial production, ensuring that new processes are not only efficient but also environmentally sustainable.

The following table outlines potential areas for multidisciplinary collaboration.

| Collaborative Area | Involved Disciplines | Potential Outcomes |

| Pharmaceutical Development | Organic Chemistry, Pharmacology, Medicinal Chemistry, Biochemistry | Discovery and optimization of new drug candidates for various diseases. nih.govmdpi.com |

| New Materials | Polymer Chemistry, Material Science, Chemical Engineering | Creation of novel polymers and functional materials with tailored properties. google.com |

| Green Synthesis | Synthetic Chemistry, Chemical Engineering, Environmental Science | Development of sustainable and scalable manufacturing processes. google.commdpi.com |

| Intellectual Property & Commercialization | Chemistry, Law, Business | Securing patent protection and attracting investment for new technologies. youtube.com |

Ultimately, fostering a collaborative environment is key to unlocking the full scientific and commercial potential of this compound and the broader class of benzamide compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(2-Hydroxyethyl)-4-nitrobenzamide with high purity?

- Methodological Answer : The compound is typically synthesized via amidation of 4-nitrobenzoyl chloride with 2-hydroxyethylamine. Key steps include:

- Reagent Ratios : Use a 1:1 molar ratio of 4-nitrobenzoyl chloride to 2-hydroxyethylamine in dichloromethane (DCM) under inert conditions.

- Base Selection : Triethylamine (TEA) is critical for neutralizing HCl byproducts, ensuring reaction completion.

- Purification : Column chromatography (e.g., silica gel, chloroform/methanol gradient) removes unreacted reagents. Yield optimization (>90%) requires strict anhydrous conditions and slow reagent addition to minimize side reactions .

- Validation : Monitor reaction progress via TLC (Rf ~0.5 in chloroform/ether/hexane) and confirm purity using HPLC or melting point analysis (expected range: 147–149°C) .

Q. How can NMR spectroscopy resolve structural ambiguities in N-(2-Hydroxyethyl)-4-nitrobenzamide?

- Methodological Answer :

- 1H NMR : The amide proton (-NH-) appears as a triplet near δ 8.95 ppm (J = 5.6 Hz) due to coupling with adjacent CH₂ groups. Aromatic protons show AA’BB’ splitting patterns (δ 8.40–8.33 and 8.13–8.04 ppm) characteristic of para-substituted nitrobenzamide .

- 13C NMR : The carbonyl carbon (C=O) resonates at δ ~165 ppm, while aromatic carbons adjacent to nitro groups appear at δ ~149 ppm .

- Troubleshooting : Overlapping signals can be resolved using 2D NMR (e.g., HSQC, HMBC) to assign quaternary carbons and confirm connectivity .

Q. What solvent systems are ideal for solubility and stability studies of this compound?

- Methodological Answer :

- Polar Solvents : DMSO and methanol are preferred due to the compound’s amphiphilic nature (hydroxyethyl and nitro groups).

- Stability Tests : Conduct UV-Vis spectroscopy (λmax at 239 nm and 290 nm in methanol) to monitor degradation under varying pH (4–10) and temperature (25–60°C) conditions .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in DCM/hexane. Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsion angles. For example, the nitro group’s planarity with the benzene ring and hydrogen bonding between the hydroxyethyl group and amide oxygen can be quantified .

- Validation : Compare experimental data with computational models (DFT, Gaussian) to assess intramolecular interactions and conformational stability .

Q. What experimental strategies address conflicting mass spectral fragmentation patterns?

- Methodological Answer :

- ESI-HRMS Analysis : Observe two fragmentation pathways:

Amide Bond Cleavage : Generates (4-nitrobenzylidyne)oxonium (m/z 150) and 4-nitrobenzamidic (m/z 167) cations.

Sigma Bond Cleavage : Produces 2-(3-chlorophenyl)ethan-1-ylium (m/z 139) .

- Resolution : Use tandem MS/MS to differentiate isobaric ions. For example, the m/z 103 ion arises from HCl elimination (m/z 139 → 103) or NH₃ loss (m/z 150 → 120 → 92) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Functional Group Modifications : Replace the hydroxyethyl group with fluorinated or chlorinated analogs to improve lipophilicity (logP) and blood-brain barrier penetration.

- Biological Assays : Test neurokinin-2 receptor antagonism (IC₅₀) using competitive binding assays. Derivatives lacking the nitro group (e.g., SR 48,968 analogs) show reduced activity, highlighting the nitro group’s role in receptor interaction .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target receptors, correlating with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.